3-(1-Metilpiperidin-4-il)propan-1-ol

Descripción general

Descripción

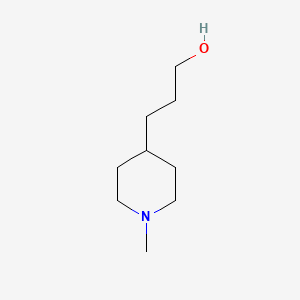

“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 7037-30-1 . It has a molecular weight of 157.26 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-piperidinyl)-1-propanol . It is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .

Molecular Structure Analysis

The InChI code for “3-(1-Methylpiperidin-4-yl)propan-1-ol” is 1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Síntesis de Agentes Terapéuticos

3-(1-Metilpiperidin-4-il)propan-1-ol es un compuesto que se puede utilizar en la síntesis de diversos agentes terapéuticos. Su estructura es susceptible a modificaciones que pueden conducir al desarrollo de nuevos fármacos con aplicaciones potenciales en el tratamiento de trastornos neurológicos debido a su núcleo de piperidina, un motivo común en compuestos farmacológicamente activos .

Ciencia de Materiales: Desarrollo de Semiconductores Orgánicos

En ciencia de materiales, la estructura única de este compuesto podría explorarse para el desarrollo de semiconductores orgánicos. El anillo de piperidina podría interactuar con otras moléculas orgánicas para crear materiales con propiedades electrónicas deseables para su uso en células solares o diodos emisores de luz (LED) .

Síntesis Química: Bloques de Construcción Quirales

La naturaleza quiral de this compound lo convierte en un valioso bloque de construcción en la síntesis química. Se puede utilizar para introducir quiralidad en rutas sintéticas, lo cual es crucial para crear sustancias enantioméricamente puras, a menudo requeridas para la actividad biológica .

Química Analítica: Estándares de Cromatografía

Este compuesto puede servir como estándar en el análisis cromatográfico debido a sus propiedades físicas y químicas bien definidas. Se podría utilizar para calibrar instrumentos o como un compuesto de referencia en el análisis cualitativo y cuantitativo de mezclas complejas .

Ciencias de la Vida: Investigación de Neurotransmisores

Dada su similitud estructural con los neurotransmisores conocidos, this compound podría utilizarse en la investigación de las ciencias de la vida para estudiar las vías y los receptores de los neurotransmisores. Puede actuar como un agonista o un antagonista, proporcionando información sobre el funcionamiento del sistema nervioso .

Ciencia Ambiental: Estudios de Degradación de Contaminantes

Los investigadores podrían investigar el uso de this compound en la degradación de contaminantes ambientales. Su estructura química puede interactuar con los contaminantes, ayudando a su descomposición y análisis .

Bioquímica: Estudios de Inhibición Enzimática

El potencial del compuesto para actuar como un inhibidor enzimático se puede explorar en bioquímica. Podría proporcionar un modelo para estudiar la cinética enzimática y desarrollar nuevos inhibidores que podrían regular las vías metabólicas o tratar enfermedades .

Nanotecnología: Sistemas de Nanoportadores

En nanotecnología, this compound podría investigarse por su capacidad para formar sistemas de nanoportadores. Estos sistemas se pueden utilizar para la administración dirigida de fármacos, especialmente en la terapia del cáncer, donde la precisión y la eficacia son primordiales .

Mecanismo De Acción

Target of Action

The primary target of 3-(1-Methylpiperidin-4-yl)propan-1-ol is the protein kinase Pim1 . Pim1 is a serine/threonine kinase involved in cell survival and proliferation .

Mode of Action

3-(1-Methylpiperidin-4-yl)propan-1-ol acts as a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site .

Result of Action

The inhibition of Pim1 kinase activity by 3-(1-Methylpiperidin-4-yl)propan-1-ol leads to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro . It also has a strong inhibitory effect on the kinase activity of Pim2 in vitro .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .

Análisis Bioquímico

Biochemical Properties

3-(1-Methylpiperidin-4-yl)propan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as Pim1 and Pim2, inhibiting their phosphorylation activity at optimal binding sites. This inhibition leads to cellular apoptosis and has been shown to inhibit the growth of human tumor cells in vivo and cell proliferation in vitro . The nature of these interactions involves binding to the active sites of the enzymes, preventing their normal function and leading to downstream effects on cellular processes.

Cellular Effects

The effects of 3-(1-Methylpiperidin-4-yl)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, leading to apoptosis in tumor cells. This compound affects cell signaling pathways by inhibiting the activity of Pim1 and Pim2 kinases, which are involved in cell survival and proliferation . Additionally, it impacts gene expression by downregulating genes associated with cell growth and survival, thereby altering cellular metabolism and promoting cell death.

Molecular Mechanism

At the molecular level, 3-(1-Methylpiperidin-4-yl)propan-1-ol exerts its effects through specific binding interactions with protein kinases. It binds to the active sites of Pim1 and Pim2, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the signaling pathways that promote cell survival and proliferation, leading to apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Methylpiperidin-4-yl)propan-1-ol change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(1-Methylpiperidin-4-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These threshold effects indicate the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

3-(1-Methylpiperidin-4-yl)propan-1-ol is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes affect the compound’s bioavailability and activity, influencing its overall therapeutic potential

Transport and Distribution

Within cells and tissues, 3-(1-Methylpiperidin-4-yl)propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on protein kinases. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which affect its accumulation and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(1-Methylpiperidin-4-yl)propan-1-ol is critical to its activity and function. It is primarily localized to the cytoplasm, where it interacts with protein kinases and other regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on cellular processes.

Propiedades

IUPAC Name |

3-(1-methylpiperidin-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYQOHCDCTGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573862 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7037-30-1 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)

![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)